ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate
Description
Ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. The structure includes a urea linkage connecting the pyrimidinone moiety to an ethyl-propanoate ester group.
Properties
IUPAC Name |
ethyl 3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-2-22-11(19)3-5-15-14(21)16-6-7-18-9-17-10-4-8-23-12(10)13(18)20/h4,8-9H,2-3,5-7H2,1H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZPTFHVKRSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=NC2=C(C1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thienopyrimidine core, which can be achieved through the cyclization of appropriate precursors such as thiourea and β-ketoesters under acidic or basic conditions . The resulting thienopyrimidine intermediate is then subjected to further functionalization to introduce the ethyl ureido and propanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for diseases, especially those involving inflammation or cancer.
Industry: It may be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with benzothieno[3,2-d]pyrimidinone derivatives reported in the literature (e.g., compounds 1–11 from ). Below is a detailed analysis of key differences and their implications:
Structural Differences
| Feature | Ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate | Benzothieno[3,2-d]pyrimidinone Derivatives (e.g., Compounds 1–11) |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidinone (smaller fused thiophene-pyrimidinone system) | Benzothieno[3,2-d]pyrimidinone (benzene-thiophene-pyrimidinone) |
| Substituents | Urea-ethyl-propanoate ester | Sulfonamide thio-derivatives (e.g., methylsulfonamide, arylthio) |
| Key Functional Groups | Urea linker, ester group | Sulfonamide, thioether, aromatic substituents |
Pharmacological Implications
Core Structure Impact: The benzothieno[3,2-d]pyrimidinone derivatives exhibit anti-inflammatory activity via COX-2 and iNOS inhibition, attributed to their extended aromatic system, which enhances binding to enzymatic pockets . However, the absence of a benzene ring could diminish π-π interactions critical for COX-2 affinity.
Substituent Effects: Urea vs. Sulfonamide: Urea groups are potent hydrogen-bond donors/acceptors, which may enhance binding to polar residues in enzymes like COX-2. In contrast, sulfonamide-thio derivatives (e.g., compounds 1, 4, 9) rely on sulfur-mediated hydrophobic interactions and sulfonamide hydrogen bonding for activity .
The target compound’s urea-propanoate substituents may modulate inflammatory pathways differently, but experimental validation is required.
Hypothetical Activity Profile
Biological Activity
Ethyl 3-(3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 318.38 g/mol
- CAS Number : 319442-19-8
The presence of a thieno[3,2-d]pyrimidine moiety suggests potential interactions with biological targets involved in various pathways, particularly those related to nucleic acids and proteins.
Pharmacological Properties
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit a range of biological activities, including:
- Antitumor Activity : Thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms in cancer cells.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, potentially acting through inhibition of key enzymes involved in bacterial cell wall synthesis.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or bacterial growth.
- Receptor Interaction : It could interact with cellular receptors that mediate signaling pathways related to cell growth and apoptosis.
- DNA Intercalation : The planar structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various thieno[3,2-d]pyrimidine derivatives. This compound was included in the screening process. Results indicated significant cytotoxicity against several cancer cell lines (IC50 values ranging from 5 to 20 µM), suggesting its potential as a lead compound for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| This compound | A549 | 15 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
